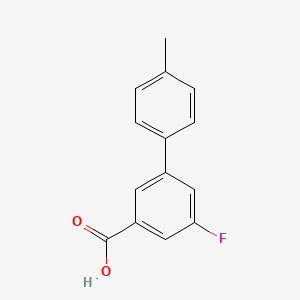

5-Fluoro-3-(4-methylphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-3-(4-methylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261978-89-5. Its molecular weight is 230.24 and its IUPAC name is 5-fluoro-4’-methyl [1,1’-biphenyl]-3-carboxylic acid .

Synthesis Analysis

The synthesis of fluorinated compounds has attracted attention from biologists and chemists due to their wide usage in molecular imaging, pharmaceuticals, and materials . Enzymatic methods are significant for the synthesis of fluorinated compounds . The direct formation of the C-F bond by fluorinase is the most effective and promising method . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C14H11FO2 . More detailed structural information can be obtained from resources like the Cambridge Crystallographic Data Centre .Scientific Research Applications

Synthesis and Organic Chemistry Applications

Fluorinated benzoic acids and their derivatives have been extensively studied for their synthesis methods and applications in creating biologically active compounds. Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, showcasing the importance of fluorinated benzoic acids in the development of naphthalene-based structures through electrophilic fluorination and Friedel-Crafts cyclization processes (Tagat et al., 2002). This highlights the role of fluorinated benzoic acids in synthesizing complex organic molecules.

Pharmacological Research

Fluorinated compounds, including benzoic acid derivatives, have been investigated for their antitumor and antibacterial properties. Hutchinson et al. (2001) synthesized fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxic activity in vitro against human breast cancer cell lines, underscoring the potential of fluorinated benzoic acid derivatives in cancer research (Hutchinson et al., 2001). Moreover, Holla et al. (2003) explored the antibacterial activities of new compounds derived from fluorobenzoic acids, indicating their usefulness in developing new antibacterial agents (Holla et al., 2003).

Materials Science and Other Applications

In materials science, fluorinated benzoic acid derivatives have been utilized in the synthesis of novel materials with specific properties. Li et al. (2014) reported on the synthesis of a linear trinuclear cobalt cluster with 5-fluoro-2-hydroxy-benzoic acid, demonstrating the utility of fluorinated benzoic acids in crafting materials with unique magnetic properties (Li et al., 2014).

Safety and Hazards

properties

IUPAC Name |

3-fluoro-5-(4-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZUYMRUEWJEPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688623 |

Source

|

| Record name | 5-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261978-89-5 |

Source

|

| Record name | 5-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B580867.png)